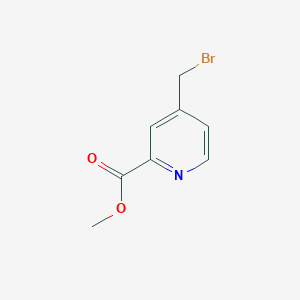

Methyl 4-(bromomethyl)picolinate

Description

Properties

IUPAC Name |

methyl 4-(bromomethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)7-4-6(5-9)2-3-10-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQCMFOLVVSLLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652158 | |

| Record name | Methyl 4-(bromomethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317335-16-3 | |

| Record name | Methyl 4-(bromomethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Methyl 4-(bromomethyl)picolinate

Introduction: The Strategic Importance of Methyl 4-(bromomethyl)picolinate

In the landscape of modern drug discovery and medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in bioactive molecules. Within this class, this compound (CAS No. 317335-16-3) has emerged as a highly valuable and versatile building block.[1][2] Its strategic importance lies in the dual reactivity of its functional groups: a methyl ester that can be readily hydrolyzed or derivatized, and a highly reactive benzylic bromide (bromomethyl group).

This bromomethyl group serves as a potent electrophilic handle, enabling facile alkylation and coupling reactions. This reactivity is crucial for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapies where precise modification of a core scaffold is required to optimize potency and selectivity.[3][4] This guide provides an in-depth exploration of the reliable synthesis of this compound via free-radical bromination and details the comprehensive analytical methods required for its unambiguous characterization, ensuring its quality and suitability for advanced research and development applications.

Part 1: Synthesis Methodology

The most efficient and selective method for preparing this compound is the Wohl-Ziegler reaction, a free-radical bromination of the benzylic methyl group of the precursor, Methyl 4-methylpicolinate.[5][6][7] This approach is favored over other bromination techniques due to its high regioselectivity for the activated benzylic position, minimizing undesirable side reactions such as aromatic ring bromination.

Causality of Experimental Design: The Wohl-Ziegler Reaction

The choice of N-Bromosuccinimide (NBS) as the brominating agent is critical.[8][9] The reaction proceeds via a free-radical chain mechanism, initiated by a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions.[10][11]

The key to the reaction's success is that NBS maintains a very low, steady-state concentration of molecular bromine (Br₂) in the reaction medium.[9][12][13] This is achieved through the reaction of NBS with trace amounts of HBr that are generated during the propagation step.[9] This low concentration of Br₂ is essential to favor the desired radical substitution pathway at the benzylic position over competitive electrophilic addition reactions to the pyridine ring. The stability of the resulting benzylic radical intermediate, which is resonance-stabilized by the pyridine ring, further drives the reaction towards the desired product.[10][12]

Caption: Logical flow of analytical characterization.

Summary of Analytical Data

The following table summarizes the expected data for this compound.

| Property | Value / Description |

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | Expected δ (ppm): ~8.6 (s, 1H, pyridine H-6), ~8.0 (d, 1H, pyridine H-3), ~7.6 (d, 1H, pyridine H-5), ~4.6 (s, 2H, -CH ₂Br), ~4.0 (s, 3H, -OCH ₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | Expected δ (ppm): ~165 (C=O), ~150-155 (pyridine C-2, C-6), ~140-145 (pyridine C-4), ~120-130 (pyridine C-3, C-5), ~53 (-OC H₃), ~30-35 (-C H₂Br). The deshielding effect of bromine increases the chemical shift of the attached carbon. |

| Mass Spec (EI) | Expected m/z: 231/229 (M⁺, M⁺+2, ~1:1 ratio, characteristic of Bromine), 198/200 (loss of -OCH₃), 150 (loss of Br), 120 (loss of Br and -OCH₂). The presence of the M⁺ and M⁺+2 peaks in a roughly equal intensity ratio is definitive evidence for the presence of a single bromine atom. [14][15] |

| IR Spectroscopy | Expected ν (cm⁻¹): ~1720-1740 (C=O stretch, ester), ~3000-3100 (Aromatic C-H stretch), ~2850-2960 (Aliphatic C-H stretch), ~1580-1600 (C=C/C=N stretch, pyridine ring), ~600-700 (C-Br stretch). [16] |

Interpretation of Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum provides the most direct evidence of successful synthesis. The disappearance of the singlet corresponding to the methyl protons (-CH₃) of the starting material and the appearance of a new singlet around 4.6 ppm for the bromomethyl protons (-CH₂Br) is the key diagnostic indicator. The integration of this peak should correspond to two protons. The distinct signals for the three aromatic protons and the methyl ester singlet confirm the integrity of the rest of the molecule.

-

¹³C NMR Spectroscopy: This technique confirms the carbon framework. The presence of a signal in the 30-35 ppm range is characteristic of a carbon attached to a bromine atom. The total number of distinct carbon signals should match the number of non-equivalent carbons in the structure.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Low-resolution mass spectrometry is invaluable for confirming the presence of bromine due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br). [14]The observed molecular ion peaks at m/z 229 and 231 with near-equal intensity are a definitive signature of a monobrominated compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid method to confirm the presence of key functional groups. The strong absorbance from the ester carbonyl (C=O) group and the presence of a peak in the lower wavenumber region corresponding to the C-Br bond, alongside the aromatic and aliphatic C-H stretches, supports the proposed structure.

Safety Information

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. [2]Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

References

-

Supporting Information: The compound data was in agreement with the literature. The Royal Society of Chemistry. Available from: [Link]

-

Supporting Information: Colorless liquid (39mg, 65%). The Royal Society of Chemistry. Available from: [Link]

-

PubChem: Methyl 4-bromopicolinate. National Institutes of Health. Available from: [Link]

-

Organic Chemistry Portal: Wohl-Ziegler Reaction. Organic Chemistry Portal. Available from: [Link]

-

Wikipedia: Wohl–Ziegler bromination. Wikipedia. Available from: [Link]

-

Chem-Station: Wohl-Ziegler Bromination. Chem-Station Int. Ed. Available from: [Link]

-

Grokipedia: Wohl–Ziegler bromination. Grokipedia. Available from: [Link]

-

Exploring Methyl 4-(Bromomethyl)benzoate: Properties and Applications . Medium. Available from: [Link]

-

ResearchGate: Wohl–Ziegler reaction. ResearchGate. Available from: [Link]

-

A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS . HETEROCYCLES. Available from: [Link]

-

MySkinRecipes: Methyl 6-(bromomethyl)picolinate. MySkinRecipes. Available from: [Link]

-

PBworks: Free Radical Reaction With NBS as the Initiator. Furman Chemistry 120. Available from: [Link]

-

Wikipedia: N-Bromosuccinimide. Wikipedia. Available from: [Link]

-

Master Organic Chemistry: N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available from: [Link]

-

YouTube: NBS: Radical Bromination. Chemistry university. Available from: [Link]

-

mzCloud: Methyl picolinate. mzCloud. Available from: [Link]

-

PMC: The Magic Methyl and Its Tricks in Drug Discovery and Development. National Center for Biotechnology Information. Available from: [Link]

-

LibreTexts: 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Chemistry LibreTexts. Available from: [Link]

-

Doc Brown's Chemistry: database mass spectrometry INDEX of mass spectra. Doc Brown's Chemistry. Available from: [Link]

-

MDPI: Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. MDPI. Available from: [Link]

-

PubChem: Methyl 4-(bromomethyl)benzoate. National Institutes of Health. Available from: [Link]

-

Doc Brown's Chemistry: CH3Br C-13 nmr spectrum of bromomethane. Doc Brown's Chemistry. Available from: [Link]

-

NIST WebBook: Pentane, 1-bromo-4-methyl-. National Institute of Standards and Technology. Available from: [Link]

-

NIST WebBook: 4-Bromophenylacetic acid. National Institute of Standards and Technology. Available from: [Link]

Sources

- 1. 317335-16-3|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 317335-16-3 [sigmaaldrich.com]

- 3. Methyl 6-(bromomethyl)picolinate [myskinrecipes.com]

- 4. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents [mdpi.com]

- 5. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. researchgate.net [researchgate.net]

- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Wohl-Ziegler Reaction [organic-chemistry.org]

- 11. Furman Chemistry 120: Organic / Free Radical Reaction With NBS as the Initiator [furmanchm120.pbworks.com]

- 12. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 13. youtube.com [youtube.com]

- 14. database mass spectrometry INDEX of mass spectra of organic compounds analysis interpretation of mass spectra analysing fragmentation patterns molecular ion peak M M+1 spectrum organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 15. Pentane, 1-bromo-4-methyl- [webbook.nist.gov]

- 16. 4-Bromomethylbenzoic acid(6232-88-8) IR Spectrum [chemicalbook.com]

A Technical Guide to Methyl 4-(bromomethyl)picolinate: Properties, Synthesis, and Applications

Executive Summary: Methyl 4-(bromomethyl)picolinate is a strategically important heterocyclic building block in modern organic and medicinal chemistry. Its unique structure, featuring an electrophilic bromomethyl group attached to a picolinate scaffold, renders it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, spectroscopic signature, core reactivity, and principal applications, with a focus on its role in the development of novel pharmaceutical and agrochemical agents. Authored for researchers and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in a laboratory setting.

Introduction to this compound

This compound, identified by CAS number 317335-16-3, is a pyridine derivative that serves as a high-value intermediate in synthetic chemistry.[1] The molecule's utility is derived from its bifunctional nature: the picolinic acid ester moiety and the highly reactive bromomethyl group. The picolinate core is a recognized pharmacophore in various drug candidates, capable of acting as a metal-binding group in enzyme active sites.[2] Simultaneously, the bromomethyl group functions as a potent electrophile, enabling straightforward alkylation and coupling reactions for scaffold diversification and the construction of complex heterocyclic systems.[3] This combination makes it an indispensable tool for medicinal chemists, particularly in the synthesis of kinase inhibitors and other bioactive molecules.[3][4]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its handling, storage, and application in synthesis. This compound is commercially available as a solid with a specified purity, typically around 98%. Proper storage is critical for maintaining its integrity; it should be kept under an inert atmosphere and refrigerated at temperatures between 2-8°C.[1]

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 317335-16-3 | [1] |

| Molecular Formula | C₈H₈BrNO₂ | [1] |

| Molecular Weight | 230.06 g/mol | [1] |

| Physical Form | Solid | |

| Purity | ≥98% | |

| MDL Number | MFCD07367954 | [1] |

| SMILES | COC(=O)C1=CC(CBr)=CC=N1 | [1] |

| InChI Key | MAQCMFOLVVSLLK-UHFFFAOYSA-N |

| Storage Temperature | 2-8°C (Refrigerated) |[1] |

Note: Some databases list a melting and boiling point of 0°C, which is likely a placeholder value and should not be considered experimentally verified.

Spectroscopic Profile

Characterization via spectroscopic methods is essential for confirming the identity and purity of this compound. While specific spectra for this exact compound are not publicly available in the search results, an experienced chemist can predict the key features based on its structure and data from analogous compounds.[5][6]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. A singlet for the methyl ester protons (-OCH₃) would likely appear around 3.9 ppm. A key diagnostic signal would be a singlet for the benzylic protons of the bromomethyl group (-CH₂Br), typically found further downfield, around 4.5-4.7 ppm. The three aromatic protons on the pyridine ring would present as multiplets or distinct doublets and triplets in the aromatic region (7.0-8.5 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would complement the ¹H NMR data. Expected signals include the carbonyl carbon of the ester at ~165 ppm, the methyl carbon of the ester at ~52 ppm, the bromomethyl carbon at ~30-35 ppm, and multiple distinct signals for the carbons of the pyridine ring between ~120-150 ppm.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be characterized by a strong carbonyl (C=O) stretching vibration from the ester group, typically in the range of 1720-1740 cm⁻¹. Vibrations corresponding to C-H bonds (aromatic and aliphatic), C-N stretching within the pyridine ring, and C-O ester stretches would also be present.

Chemical Reactivity and Synthesis

Core Reactivity: The Electrophilic Bromomethyl Group

The primary site of reactivity on this compound is the benzylic carbon of the bromomethyl group. Bromine is an excellent leaving group, making this carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility as a building block.

This facile nucleophilic substitution allows for the covalent attachment of the methyl picolinate moiety to various substrates, including those containing oxygen, nitrogen, or sulfur nucleophiles. This is a fundamental transformation in the synthesis of pharmaceutical intermediates.[7]

Caption: Generalized workflow for nucleophilic substitution reactions.

Proposed Synthetic Pathway

The synthesis of this compound most logically proceeds via the radical bromination of its precursor, Methyl 4-methylpicolinate. This transformation is a standard and well-established method for the selective bromination of a benzylic methyl group.

Caption: Proposed synthesis of this compound.

Exemplary Experimental Protocol (Hypothetical): A protocol for this reaction would be based on established procedures for benzylic bromination.[7]

-

Setup: A solution of Methyl 4-methylpicolinate in a suitable non-polar solvent (e.g., carbon tetrachloride) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reagent Addition: N-bromosuccinimide (NBS, 1.0-1.1 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN), are added to the solution.

-

Reaction: The mixture is heated to reflux (approximately 80°C) under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield pure this compound.

Applications in Research and Development

The versatility of this compound makes it a valuable intermediate in several key research areas.

-

Pharmaceutical Synthesis: This is the most significant area of application. The compound serves as a key intermediate in the synthesis of drug candidates.[7] Picolinic acid derivatives are actively investigated as inhibitors for critical enzymes, such as metallo-β-lactamases (implicated in antibiotic resistance) and Aurora kinases (targets in oncology).[2][4] The ability to easily introduce the picolinate scaffold via the bromomethyl handle is a major advantage in constructing libraries of potential inhibitors for screening.

-

Agrochemical Development: In a manner similar to pharmaceuticals, this intermediate is used to synthesize novel pesticides and herbicides.[2][3] Its reactive nature allows for the targeted modification of lead compounds to enhance efficacy and modulate physicochemical properties for better crop protection.

-

Organic Synthesis Building Block: Beyond specific industrial applications, it is a broadly useful building block for academic and industrial researchers exploring the synthesis of novel heterocyclic compounds.[2]

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions. It is classified as harmful if swallowed and can cause skin irritation, serious eye irritation, and respiratory irritation. Some sources also indicate it can cause severe skin burns and eye damage.[1]

Table 2: GHS Hazard Information

| Hazard Class | Code | Description | Source(s) |

|---|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed | |

| Skin Corrosion/Irritation | H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation | [1] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| STOT - Single Exposure | H335 | May cause respiratory irritation | |

Handling and Personal Protective Equipment (PPE):

-

Always handle this compound inside a certified chemical fume hood.[8]

-

Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[8][9]

-

Avoid inhalation of dust and vapors.[10]

-

Prevent contact with skin and eyes.[8] In case of contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[9]

Storage and Stability:

-

Store in a tightly closed container in a dry, well-ventilated place.[8]

-

For long-term stability, keep refrigerated at 2-8°C under an inert atmosphere.[1]

-

The compound is incompatible with strong oxidizing agents, strong bases, and acids.[9][11]

Conclusion

This compound is a potent and versatile synthetic intermediate whose value is firmly established in the fields of medicinal and materials chemistry. Its well-defined reactivity, centered on the electrophilic bromomethyl group, provides a reliable and efficient handle for incorporating the biologically relevant picolinate scaffold into a diverse range of molecules. A thorough understanding of its properties, handling requirements, and synthetic utility, as outlined in this guide, is crucial for any researcher aiming to leverage this powerful building block for the development of next-generation chemical entities.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12828947, Methyl 4-bromopicolinate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71433328, Methyl 4-bromo-5-methylpicolinate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 6-(bromomethyl)picolinate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information - A typical experimental procedure for the synthesis methyl benzoate (3a). Retrieved from [Link]

-

ChemBK. (2024). Methyl 6-(bromomethyl)picolinate. Retrieved from [Link]

-

PubMed. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) ¹H NMR spectra of methyl 4‐bromobenzoate (A3).... Retrieved from [Link]

-

PubMed Central. (n.d.). Drug Discovery Targeting Bromodomain-Containing Protein 4. Retrieved from [Link]

-

Journal of Environmental Nanotechnology. (2015). Experimental Spectroscopic (FT-IR, FT-Raman, NMR) and DFT Studies of 7-methoxy-4-bromomethylcoumarin. Retrieved from [Link]

Sources

- 1. 317335-16-3|this compound|BLD Pharm [bldpharm.com]

- 2. Methyl 4-bromo-6-methylpicolinate | Benchchem [benchchem.com]

- 3. Methyl 6-(bromomethyl)picolinate [myskinrecipes.com]

- 4. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. nanoient.org [nanoient.org]

- 7. nbinno.com [nbinno.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. Methyl 4-(bromomethyl)benzoate - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to Methyl 4-(bromomethyl)picolinate: A Keystone Reagent in Modern Drug Discovery

Introduction: The Strategic Importance of a Bifunctional Building Block

In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Success in drug discovery is often predicated on the availability of versatile chemical building blocks that allow for the systematic exploration of chemical space. Methyl 4-(bromomethyl)picolinate (CAS No. 317335-16-3) has emerged as a reagent of significant interest to researchers and drug development professionals.[1] This molecule is a bifunctional scaffold, incorporating a reactive bromomethyl group, which is an excellent electrophile for nucleophilic substitution, and a methyl picolinate moiety, a privileged structural motif in numerous bioactive compounds.

The strategic placement of the bromomethyl group at the 4-position of the pyridine ring renders it analogous to a benzylic bromide, exhibiting high reactivity towards a wide range of nucleophiles. Simultaneously, the picolinate ester at the 2-position can serve as a handle for further chemical modification or as a key pharmacophoric element for interacting with biological targets, such as the zinc ions in the active sites of metalloenzymes.[1] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, offering field-proven insights for its effective utilization in research and development.

Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's properties is the foundation of its effective application. The key identifiers and physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 317335-16-3 | [1] |

| Molecular Formula | C₈H₈BrNO₂ | [1] |

| Molecular Weight | 230.06 g/mol | [1] |

| IUPAC Name | Methyl 4-(bromomethyl)pyridine-2-carboxylate | N/A |

| SMILES | COC(=O)C1=NC=CC(CBr)=C1 | [1] |

| Appearance | White to off-white solid (predicted) | N/A |

| Storage | Inert atmosphere, 2-8°C | [1] |

Note: Some physical properties are predicted based on closely related analogs due to limited publicly available data for this specific compound.

Synthesis Protocol and Mechanistic Rationale

The most logical and widely applicable method for the synthesis of this compound is the radical bromination of its precursor, Methyl 4-methylpicolinate. This transformation leverages the stability of the resulting benzylic-like radical intermediate.

Diagram of Synthetic Pathway

Caption: Synthetic route to this compound.

Detailed Experimental Protocol (Hypothetical, based on established methods)

This protocol is based on well-established procedures for benzylic bromination and should be optimized for specific laboratory conditions.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, dissolve Methyl 4-methylpicolinate (1.0 eq) in a suitable anhydrous solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

-

Addition of Reagents: Add N-bromosuccinimide (NBS, 1.1 eq) to the solution. NBS is chosen as the brominating agent to maintain a low, steady concentration of bromine, which favors the desired radical substitution over electrophilic addition to the aromatic ring.[2]

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, 0.05 eq). The reaction is initiated by heating to reflux (typically around 80°C for CCl₄) or by irradiation with a UV lamp.[3] The initiator decomposes to form radicals, which then abstract a hydrogen atom from the methyl group.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its reactive bromomethyl group, which readily participates in nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functionalities, making it a valuable intermediate in the construction of complex molecules.

Key Reactions

-

Alkylation of N-nucleophiles: The compound is an excellent reagent for the alkylation of primary and secondary amines, anilines, and nitrogen-containing heterocycles to form the corresponding substituted aminomethylpyridines. These motifs are common in pharmacologically active compounds.

-

Alkylation of O- and S-nucleophiles: It reacts efficiently with phenols, alcohols, and thiols to form ether and thioether linkages, respectively. This is a key strategy for linking the picolinate core to other molecular fragments.

-

Formation of C-C bonds: Carbanions, such as those derived from malonates or other active methylene compounds, can displace the bromide to form new carbon-carbon bonds, enabling chain extension and the construction of more complex carbon skeletons.

Diagram of Reactivity

Caption: Key nucleophilic substitution reactions.

Application in Drug Discovery: A Gateway to Bioactive Molecules

Picolinic acid and its derivatives are recognized as "privileged" structures in medicinal chemistry, frequently appearing in FDA-approved drugs.[4] They are known to be effective scaffolds for developing enzyme inhibitors, particularly kinase inhibitors, and other therapeutic agents.[4]

Its structural analog, Methyl 4-(bromomethyl)benzoate, is a crucial intermediate in the synthesis of the tyrosine kinase inhibitor Imatinib, which is used to treat chronic myeloid leukemia.[7] The bromomethyl group in this analog is used to connect the core of the molecule to a piperazine moiety. By analogy, this compound provides a pathway to novel kinase inhibitors and other targeted therapies where the pyridine nitrogen can play a critical role in binding to the target protein.

Safety, Handling, and Storage

As a reactive alkylating agent, this compound should be handled with appropriate care in a well-ventilated fume hood. Based on data for the closely related Methyl 4-(bromomethyl)benzoate, it is expected to be a lachrymator (tear-inducing) and a skin and respiratory irritant.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere, as recommended.[1]

Conclusion

This compound is a highly versatile and valuable building block for drug discovery and organic synthesis. Its bifunctional nature, combining a reactive electrophilic center with a privileged picolinate scaffold, provides a powerful tool for the synthesis of diverse and complex molecular libraries. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of the next generation of therapeutic agents.

References

-

Pharmaffiliates. Exploring Methyl 4-(Bromomethyl)benzoate: Properties and Applications. [Link]

-

Huang, T. T., Huang, Y. C., Qing, X. Y., Xia, Y., Luo, X., Ye, T. H., & Yu, L. T. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Molecules (Basel, Switzerland), 17(6), 6317–6330. [Link]

- Google Patents. CN104974082A - Preparation method of 2-methyl-4-bromopyridine.

-

Stark, C. B., & Rychnovsky, S. D. (2004). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects. The Journal of organic chemistry, 69(9), 3173–3182. [Link]

-

Amosova, S. V., Shagun, V. A., Makhaeva, N. A., Novokshonova, I. A., & Potapov, V. A. (2021). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. Molecules (Basel, Switzerland), 26(21), 6685. [Link]

-

Huang, T. T., Huang, Y. C., Qing, X. Y., Xia, Y., Luo, X., Ye, T. H., & Yu, L. T. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Molecules (Basel, Switzerland), 17(6), 6317–6330. [Link]

- Google Patents.

-

Huang, T. T., Huang, Y. C., Qing, X. Y., Xia, Y., Luo, X., Ye, T. H., & Yu, L. T. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed, 22634842. [Link]

-

LibreTexts Chemistry. 5.3: Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]

-

Vihita Bio-Chem Pvt. Ltd. Methyl 4-(bromomethyl)benzoate. [Link]

Sources

- 1. Methyl 4-bromo-6-methylpicolinate | Benchchem [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. innospk.com [innospk.com]

"Methyl 4-(bromomethyl)picolinate" mechanism of action in organic reactions

An In-depth Technical Guide to the Mechanistic Action and Synthetic Applications of Methyl 4-(bromomethyl)picolinate

Executive Summary

This compound is a bifunctional heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry. Its structure, featuring a pyridine ring functionalized with a methyl ester and a highly reactive bromomethyl group, renders it a versatile building block for the construction of complex molecular architectures. This guide provides an in-depth analysis of the core mechanism of action governing its reactivity—primarily nucleophilic substitution—and offers practical insights into its synthetic applications. By elucidating the electronic properties, reaction kinetics, and experimental considerations, this document serves as a technical resource for scientists leveraging this reagent in drug discovery and materials science.

Introduction to this compound

This compound (CAS No: 317335-16-3) is a pyridine derivative that serves as a key synthetic intermediate.[1][2] Its utility stems from the orthogonal reactivity of its two primary functional groups: the methyl ester at the 2-position and the bromomethyl group at the 4-position. While the ester can undergo hydrolysis or amidation, the bromomethyl group provides a potent electrophilic site for alkylation reactions.

Chemical Structure and Physicochemical Properties

The core structure consists of a pyridine ring, which imparts specific electronic properties and potential for metal coordination. The bromomethyl group (-CH₂Br) is the primary locus of reactivity discussed in this guide.

| Property | Value | Source |

| CAS Number | 317335-16-3 | [1][2] |

| Molecular Formula | C₈H₈BrNO₂ | [1] |

| Molecular Weight | 230.06 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥98% | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1][2] |

| InChI Key | MAQCMFOLVVSLLK-UHFFFAOYSA-N | [1] |

The Core Mechanism of Action: Nucleophilic Alkylation

The predominant mechanism of action for this compound in organic reactions is its function as an alkylating agent via nucleophilic substitution. The carbon atom of the bromomethyl group is highly electrophilic, making it an excellent target for a wide range of nucleophiles.

The SN2 Reaction Pathway

The reactivity of the bromomethyl group is best described by the SN2 (Substitution, Nucleophilic, Bimolecular) mechanism. This pathway is favored for several reasons:

-

Unhindered Electrophilic Center: The primary carbon of the -CH₂Br group is sterically accessible, allowing for backside attack by nucleophiles.

-

Good Leaving Group: The bromide ion (Br⁻) is an excellent leaving group due to its large size and the stability of the resulting anion.

-

Transition State Stabilization: The adjacent pyridine ring, while electron-withdrawing, can help stabilize the charge distribution in the trigonal bipyramidal transition state through its aromatic system.

In this concerted mechanism, the nucleophile attacks the carbon atom simultaneously as the carbon-bromine bond is broken. This process inverts the stereochemistry at the carbon center, although in this achiral molecule, the effect is not observable.

Figure 1: Generalized SN2 mechanism for this compound.

Causality Behind Experimental Choices

The efficiency of the SN2 reaction is highly dependent on the reaction conditions.

-

Nucleophile Choice: Stronger, less hindered nucleophiles lead to faster reaction rates. Common nucleophiles include amines, thiols, carboxylates, and alkoxides. The choice is dictated by the desired final product.

-

Solvent Selection: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are ideal. Rationale: These solvents solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, leaving it "naked" and highly reactive. Protic solvents (e.g., ethanol, water) would solvate the nucleophile through hydrogen bonding, reducing its reactivity.

-

Temperature Control: Reactions are often conducted at room temperature or with gentle heating. Rationale: While higher temperatures increase reaction rates, they can also promote side reactions, such as elimination (E2) pathways, although this is less common for primary halides.

Synthetic Utility and Experimental Protocols

The primary application of this compound is to introduce the "methylpicolinate" moiety onto a substrate. This is particularly valuable in medicinal chemistry, where the pyridine ring can act as a hydrogen bond acceptor or a metal-chelating group. The reactivity is analogous to that of methyl 4-(bromomethyl)benzoate, a common intermediate in the synthesis of drugs like Imatinib.[3]

General Experimental Protocol for N-Alkylation

This protocol describes a typical procedure for the alkylation of a primary amine, a common transformation in drug development. This protocol is designed as a self-validating system, incorporating in-process checks and purification.

Objective: To synthesize N-((4-(methoxycarbonyl)pyridin-2-yl)methyl)aniline.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Acetonitrile (solvent)

-

Ethyl Acetate (for extraction)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous acetonitrile.

-

Addition of Reagents: Add aniline (1.1 eq) followed by potassium carbonate (2.0 eq). Causality: K₂CO₃ is a mild base used to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

-

Reaction Execution: Stir the mixture vigorously at room temperature for 12-24 hours.

-

In-Process Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (the bromomethylpicolinate) is consumed.

-

Workup:

-

Filter the reaction mixture to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution (to remove any remaining acidic impurities) and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

-

Purification & Validation: Purify the crude product by column chromatography on silica gel. Validate the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Figure 2: Experimental workflow for a typical N-alkylation reaction.

Plausible Synthesis of the Reagent

While not commercially detailed, a chemically sound synthesis of this compound would involve the radical bromination of its precursor, Methyl 4-methylpicolinate. This is a standard method for benzylic-type brominations.[4]

Reaction: Methyl 4-methylpicolinate is treated with N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) in a non-polar solvent such as carbon tetrachloride, under reflux.

Figure 3: Plausible synthesis route via radical bromination.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Safety data indicates it is harmful if swallowed and causes skin and serious eye irritation.[1] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Its structural analog, methyl 4-(bromomethyl)benzoate, is known to be a lachrymator (tear-inducing agent), and similar precautions should be taken.[3] Store the compound sealed in a dry environment at 2-8°C.[1][2]

Conclusion

This compound is a valuable and versatile reagent whose reactivity is dominated by the SN2 mechanism at its bromomethyl group. Understanding this core mechanism allows researchers to rationally design synthetic routes and select optimal conditions for its use as an alkylating agent. Its ability to introduce the picolinate scaffold makes it a strategic building block in the development of novel pharmaceuticals and functional materials.

References

- A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (n.d.). MDPI.

- Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. (n.d.). BenchChem.

- A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (n.d.). National Institutes of Health.

- Methyl 4-bromo-6-methylpicolinate. (n.d.). BenchChem.

- Exploring Methyl 4-(Bromomethyl)benzoate: Properties and Applications. (n.d.).

- This compound. (n.d.). Sigma-Aldrich.

- This compound. (n.d.). BLD Pharm.

- Methyl 3-(bromomethyl)-4-chlorobenzoate: Synthesis & Applications. (n.d.).

Sources

A-Z Guide to Nucleophilic Substitution Reactions Using Methyl 4-(bromomethyl)picolinate

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

Methyl 4-(bromomethyl)picolinate is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique structure, featuring a reactive benzylic-like bromide on an electron-deficient pyridine ring, makes it an excellent electrophile for a wide range of nucleophilic substitution reactions. This guide provides an in-depth analysis of its reactivity profile with various classes of nucleophiles, including nitrogen, oxygen, and sulfur-containing compounds. We will explore the underlying mechanistic principles, provide field-proven experimental protocols, and discuss strategies to mitigate common side reactions, thereby enabling scientists to leverage this reagent's full synthetic potential.

Introduction: The Strategic Value of this compound

In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Heterocyclic scaffolds, particularly those based on the pyridine ring, are privileged structures found in numerous FDA-approved drugs. This compound serves as a key intermediate, offering a strategic linchpin for introducing a picolinate moiety onto a variety of molecular frameworks.[1] The bromomethyl group at the 4-position acts as a potent electrophilic handle, susceptible to displacement by a broad spectrum of nucleophiles.[1] This reactivity allows for the facile synthesis of substituted pyridines, which are crucial components in the development of kinase inhibitors and other bioactive molecules.[1] Understanding the nuances of its reactivity is therefore essential for its effective application.

Core Reactivity Principles: An Electrophilic Workhorse

The reactivity of this compound is dominated by the electrophilic character of the methylene carbon bonded to the bromine atom. The electron-withdrawing nature of both the adjacent pyridine ring and the bromine atom polarizes the C-Br bond, making the carbon atom highly susceptible to nucleophilic attack.

Mechanistic Considerations: The S_N2 Pathway

Reactions involving this compound predominantly proceed via a bimolecular nucleophilic substitution (S_N2) mechanism.[2][3] This mechanism is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group.[2][4]

Key features of the S_N2 reaction with this substrate include:

-

Kinetics: The reaction rate is dependent on the concentration of both the nucleophile and the substrate (this compound).[3][4]

-

Stereochemistry: If the nucleophile or substrate were chiral at the reaction center, the reaction would proceed with an inversion of configuration.[2]

-

Steric Hindrance: The reaction is sensitive to steric hindrance. The primary nature of the bromomethyl group makes it highly accessible to nucleophiles, favoring the S_N2 pathway.[3][4]

The general mechanism can be visualized as follows:

Caption: General S_N2 mechanism for the reaction of a nucleophile with this compound.

The Influence of the Pyridine Ring

The pyridine ring plays a dual role in modulating the reactivity of the bromomethyl group. Its electron-withdrawing inductive effect enhances the electrophilicity of the methylene carbon, accelerating the rate of nucleophilic attack. However, the lone pair of electrons on the pyridine nitrogen atom can also participate in an undesirable side reaction: quaternization.

Reactivity with Common Nucleophiles: A Survey

The utility of this compound is demonstrated by its successful reaction with a wide array of nucleophiles.

N-Nucleophiles: Amines, Anilines, and Heterocycles

The alkylation of amines is a cornerstone reaction of this reagent.[5][6][7] Primary and secondary amines react readily to form the corresponding secondary and tertiary picolylamines, respectively.

-

Reaction Conditions: These reactions are typically carried out in a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA). The base is crucial to neutralize the HBr generated during the reaction.

-

Challenges: A common issue with primary amines is overalkylation, leading to a mixture of secondary and tertiary amines, and even the quaternary ammonium salt.[5][6][7] This can often be controlled by using an excess of the primary amine.

O-Nucleophiles: Alcohols, Phenols, and Carboxylic Acids

The formation of picolyl ethers and esters is readily achieved through reaction with alcohols, phenols, and carboxylic acids.

-

Reaction Conditions: For alcohols and phenols, a strong base such as sodium hydride (NaH) is often required to deprotonate the hydroxyl group, forming the more potent alkoxide or phenoxide nucleophile. Carboxylic acids are typically converted to their carboxylate salts using a milder base like potassium carbonate before reaction.

S-Nucleophiles: Thiols and Thiophenols

Thiols are excellent nucleophiles and react efficiently with this compound to form thioethers.[8]

-

Reaction Conditions: The high nucleophilicity of sulfur often allows these reactions to proceed under milder conditions than their oxygen counterparts.[8] A base such as potassium carbonate in a solvent like acetone or DMF at room temperature is usually sufficient.[8]

Competitive Side Reactions and Troubleshooting

While a powerful reagent, side reactions can occur. Understanding and mitigating these is key to achieving high yields of the desired product.

Pyridine Quaternization

The most significant side reaction is the quaternization of the pyridine nitrogen.[9][10][11] This can occur either intramolecularly or, more commonly, intermolecularly, where one molecule of the reagent alkylates the pyridine nitrogen of another.

-

Favorable Conditions: This side reaction is more prevalent at higher temperatures and in less polar solvents.

-

Mitigation Strategies:

-

Temperature Control: Maintain the lowest practical reaction temperature.

-

Slow Addition: Add the this compound slowly to the reaction mixture containing the nucleophile. This keeps the instantaneous concentration of the electrophile low, favoring the desired bimolecular reaction with the external nucleophile over the intermolecular self-reaction.

-

Solvent Choice: Use polar aprotic solvents (e.g., DMF, DMSO) which can solvate the transition state of the desired reaction more effectively.

-

Caption: Competing reaction pathways for this compound.

Data Summary: Reaction Conditions

The following table summarizes typical conditions for the reaction of this compound with various nucleophiles.

| Nucleophile Class | Nucleophile Example | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| N-Nucleophiles | Secondary Amine (e.g., Morpholine) | K₂CO₃ | MeCN | 25 - 60 | 85 - 95 |

| Primary Amine (e.g., Benzylamine) | K₂CO₃ / DIPEA | DMF | 0 - 25 | 70 - 90 | |

| O-Nucleophiles | Phenol (e.g., 4-Methoxyphenol) | NaH | THF / DMF | 0 - 25 | 80 - 95 |

| Carboxylic Acid (e.g., Acetic Acid) | K₂CO₃ | DMF | 25 | 75 - 85 | |

| S-Nucleophiles | Thiol (e.g., Thiophenol) | K₂CO₃ | Acetone | 25 | 90 - 99 |

| C-Nucleophiles | Diethyl Malonate | NaOEt | EtOH | 25 - 50 | 60 - 75 |

Field-Proven Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(morpholinomethyl)picolinate (N-Alkylation)

-

Reagents & Setup: To a round-bottom flask equipped with a magnetic stir bar, add morpholine (1.2 eq.), potassium carbonate (2.0 eq.), and acetonitrile (MeCN, 10 mL per mmol of substrate).

-

Reaction: Stir the suspension at room temperature. Prepare a solution of this compound (1.0 eq.) in MeCN (5 mL per mmol). Add this solution dropwise to the stirring suspension over 15 minutes.

-

Monitoring & Workup: Heat the reaction to 50°C and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours). Cool the reaction to room temperature and filter off the inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product, which can be further purified by column chromatography if necessary.

Protocol 2: Synthesis of Methyl 4-((phenylthio)methyl)picolinate (S-Alkylation)

-

Reagents & Setup: To a round-bottom flask, add thiophenol (1.1 eq.), potassium carbonate (1.5 eq.), and acetone (15 mL per mmol of substrate).

-

Reaction: Stir the mixture at room temperature for 10 minutes. Add a solution of this compound (1.0 eq.) in acetone (5 mL per mmol) dropwise.

-

Monitoring & Workup: Continue stirring at room temperature. The reaction is typically complete within 1-2 hours. Monitor by TLC.

-

Purification: Filter the reaction mixture to remove solids. Concentrate the filtrate. Redissolve the crude product in dichloromethane, wash with 1M NaOH solution and then brine. Dry the organic layer, filter, and concentrate to afford the pure thioether.

Sources

- 1. Methyl 6-(bromomethyl)picolinate [myskinrecipes.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. 24.7 Reactions of Amines - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jmaterenvironsci.com [jmaterenvironsci.com]

- 9. Quaternization of pyridines with haloadamantanes (Journal Article) | OSTI.GOV [osti.gov]

- 10. hrcak.srce.hr [hrcak.srce.hr]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Stability and Storage of Methyl 4-(bromomethyl)picolinate

For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount. This guide provides an in-depth analysis of the stability and optimal storage conditions for Methyl 4-(bromomethyl)picolinate, a key building block in pharmaceutical synthesis. Adherence to these guidelines is critical for ensuring experimental reproducibility, minimizing the formation of impurities, and maintaining the compound's efficacy.

Understanding the Chemical Nature of this compound

This compound is a bifunctional molecule featuring a pyridine ring, a methyl ester, and a reactive bromomethyl group. This combination of functionalities dictates its chemical behavior and, consequently, its stability profile. The electrophilic nature of the benzylic bromide makes the compound susceptible to nucleophilic attack, while the ester group can undergo hydrolysis. The pyridine ring itself can be subject to oxidation.

Factors Influencing the Stability of this compound

Several environmental factors can compromise the stability of this compound, leading to degradation and the formation of unwanted byproducts. Understanding these factors is the first step toward implementing effective storage and handling protocols.

Temperature

Elevated temperatures can accelerate the rate of degradation reactions. For many reactive organic compounds, including those with a bromomethyl group, thermal decomposition can occur. To mitigate this, it is recommended to store this compound in a cool environment.

Moisture

The presence of water can lead to the hydrolysis of the methyl ester group, yielding 4-(bromomethyl)picolinic acid. More significantly, water can act as a nucleophile, reacting with the highly reactive bromomethyl group to form 4-(hydroxymethyl)picolinic acid methyl ester. Therefore, exposure to humidity should be strictly avoided.

Light

While specific photostability data for this compound is not extensively published, compounds with similar structures can be sensitive to light. Photodegradation can lead to the formation of radical species and subsequent decomposition. It is, therefore, prudent to protect the compound from light during storage and handling.

Incompatible Materials

The reactivity of the bromomethyl group makes this compound incompatible with a range of substances. Contact with strong bases, strong oxidizing agents, alcohols, amines, and metals should be avoided to prevent vigorous reactions and degradation.[1]

Recommended Storage Conditions

Based on the chemical properties and stability considerations, the following storage conditions are recommended to ensure the long-term integrity of this compound:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C[2] | To minimize thermal degradation and slow down potential side reactions. |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen)[2] | To prevent oxidation and hydrolysis by excluding oxygen and moisture. |

| Light | Store in the dark (amber vial or in a light-proof container) | To prevent potential photodegradation. |

| Container | Tightly sealed, non-reactive container (e.g., glass) | To prevent contamination and reaction with container materials. |

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing analytical methods to assess the purity of this compound and for identifying potential impurities in reaction mixtures.

Caption: Potential hydrolytic degradation pathways of this compound.

Experimental Protocol: Stability Assessment of this compound

A well-designed stability study is essential to experimentally determine the shelf-life and retest period for a given batch of this compound under defined storage conditions.[3][4] This protocol outlines a systematic approach to conducting such a study.

Objective

To evaluate the stability of this compound under accelerated and long-term storage conditions and to identify potential degradation products.

Materials

-

This compound (test sample)

-

HPLC grade acetonitrile

-

HPLC grade water

-

Formic acid

-

Calibrated stability chambers

-

HPLC system with a UV detector

-

LC-MS system for impurity identification

Experimental Workflow

Caption: Workflow for the stability assessment of this compound.

Step-by-Step Methodology

-

Initial Analysis (T=0):

-

Perform a comprehensive analysis of the initial batch of this compound. This includes HPLC for purity, LC-MS for impurity profiling, visual appearance, and water content determination by Karl Fischer titration. This initial data serves as the baseline.

-

-

Sample Preparation and Storage:

-

Aliquot the sample into multiple vials appropriate for the different storage conditions and time points.

-

Place the vials in calibrated stability chambers set to the desired long-term (e.g., 2-8°C) and accelerated conditions (e.g., 25°C/60% relative humidity and 40°C/75% relative humidity).

-

-

Time-Point Testing:

-

At each scheduled time point (e.g., 1, 3, 6, 9, 12, 18, 24 months for long-term; 1, 2, 3, 6 months for accelerated), remove a vial from each storage condition.

-

Allow the sample to equilibrate to room temperature before analysis.

-

Perform the same set of analytical tests as in the initial analysis.

-

-

Data Analysis and Interpretation:

-

Compare the results from each time point to the initial data.

-

Monitor for any significant changes in purity, appearance, or water content.

-

If new impurities are detected, use LC-MS to identify their structures.

-

The data from accelerated studies can be used to predict the long-term stability of the compound.[5]

-

Conclusion

The stability and proper storage of this compound are critical for its effective use in research and development. By understanding its chemical nature and the factors that influence its stability, researchers can implement appropriate storage and handling procedures to maintain the compound's integrity. The recommended storage conditions of 2-8°C under an inert atmosphere and protected from light provide the best environment for long-term stability. A systematic stability testing program, as outlined in this guide, is essential for establishing a definitive shelf-life and ensuring the quality of this important chemical intermediate.

References

-

Stability Testing for Pharmaceuticals & More - Parameter Generation & Control. (2023). Parameter Generation & Control. Retrieved from [Link]

-

Safety Data Sheet - 3-(Bromomethyl)pyridine hydrobromide. (2024). Angene Chemical. Retrieved from [Link]

-

Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

-

Stability testing overview for Pharmaceutical products - GMP SOP. (n.d.). GMP SOP. Retrieved from [Link]

-

Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022). Ethiopian Food and Drug Authority. Retrieved from [Link]

-

4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS. (2016). Loba Chemie. Retrieved from [Link]

-

Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. (1998). PubMed. Retrieved from [Link]

-

Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]

-

Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). LinkedIn. Retrieved from [Link]

-

Safety Data Sheet - Methyl 4-Bromophenylacetate. (n.d.). SynZeal. Retrieved from [Link]

-

Microbial Degradation of Pyridine and Its Derivatives. (2015). ResearchGate. Retrieved from [Link]

-

Degradation of Pyridines in the Environment. (1987). ResearchGate. Retrieved from [Link]

-

methyl 4-bromopicolinate. PubChem. Retrieved from [Link]

-

Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. (2016). PMC. Retrieved from [Link]

-

Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. (2016). Frontiers in Microbiology. Retrieved from [Link]

-

Stability of 5-methyltetrahydrofolate in frozen fresh fruits and vegetables. (2005). Food Chemistry. Retrieved from [Link]

-

Methyl 4-(bromomethyl)benzoate. PubChem. Retrieved from [Link]

-

Methyl 4-bromobenzoate. PubChem. Retrieved from [Link]

Sources

Navigating the Solubility Landscape of Methyl 4-(bromomethyl)picolinate: A Technical Guide for Researchers

Foreword: Understanding the Critical Role of Solubility in Drug Discovery and Development

In the intricate world of pharmaceutical sciences and synthetic chemistry, the journey of a molecule from a laboratory curiosity to a potential therapeutic agent is fraught with challenges. Among the most fundamental of these is the characterization of a compound's physicochemical properties, with solubility standing as a cornerstone. For researchers and drug development professionals, understanding the solubility of a key intermediate like Methyl 4-(bromomethyl)picolinate is not merely an academic exercise; it is a critical determinant of its utility in synthesis, purification, formulation, and ultimately, its biological fate. This guide is designed to provide an in-depth technical understanding of the solubility of this compound, offering both theoretical insights and practical methodologies for its assessment. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will equip the reader with the foundational knowledge to predict, assess, and manipulate its solubility in common organic solvents.

The Molecular Profile of this compound: A Structural Insight into its Solubility Behavior

To predict the solubility of this compound, a thorough analysis of its molecular structure is paramount. The molecule is a substituted pyridine derivative, incorporating several functional groups that dictate its polarity and potential for intermolecular interactions.

-

The Pyridine Ring: The nitrogen atom in the pyridine ring introduces a dipole moment, rendering this heterocyclic core polar. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor.

-

The Methyl Ester Group (-COOCH₃): This group is polar and can participate in dipole-dipole interactions. The carbonyl oxygen can also act as a hydrogen bond acceptor.

-

The Bromomethyl Group (-CH₂Br): The electronegative bromine atom induces a dipole moment, contributing to the overall polarity of the molecule. However, the presence of the methylene spacer slightly mitigates this effect compared to a directly attached bromine.

Overall, the combination of these functional groups suggests that this compound is a moderately polar molecule. This polarity is the primary determinant of its solubility in various organic solvents, based on the principle of "like dissolves like".[1]

Predicting Solubility: A Qualitative Assessment Across Solvent Classes

Based on its moderately polar nature, we can anticipate the solubility of this compound in different classes of organic solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents can engage in hydrogen bonding with the nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group, as well as strong dipole-dipole interactions.[2] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | High to Moderate | These solvents have large dipole moments and can effectively solvate the polar regions of the molecule through dipole-dipole interactions. DMSO is often an excellent solvent for a wide range of organic compounds. |

| Moderately Polar | Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to High | These solvents offer a balance of polarity that can interact favorably with both the polar functional groups and the less polar hydrocarbon portions of the molecule. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The significant polarity of this compound makes it unlikely to dissolve readily in nonpolar solvents where the primary intermolecular forces are weak van der Waals forces. |

| Aqueous | Water | Sparingly Soluble to Insoluble | While the molecule possesses polar groups capable of hydrogen bonding, the overall organic character and the presence of the larger, nonpolar regions will likely limit its solubility in water. Related compounds like methyl picolinate are described as slightly soluble in water.[3][4][5] |

Experimental Determination of Solubility: A Practical Protocol

Given the absence of readily available quantitative data, an experimental approach is necessary to determine the precise solubility of this compound in various solvents. The following protocol outlines a standard method for this determination.

Materials and Equipment

-

This compound (solid)

-

A selection of organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique (e.g., NMR).[1]

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for Experimental Solubility Determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions: In a series of vials, add a known volume (e.g., 1 mL) of each selected organic solvent. To each vial, add an excess amount of this compound (enough to ensure that undissolved solid remains after equilibration).

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solvent is fully saturated with the solute.[1]

-

Phase Separation: After equilibration, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining particulate matter, filter the supernatant through a 0.45 µm syringe filter into a clean vial.

-

Sample Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated analytical method, such as HPLC. A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

Calculation: From the concentration of the diluted sample, calculate the concentration of the original saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

The Theoretical Underpinnings of Solubility: Intermolecular Forces at Play

The solubility of this compound is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

Caption: Intermolecular forces influencing solubility.

-

In Polar Protic Solvents: The primary solute-solvent interactions will be hydrogen bonding between the solvent's hydroxyl group and the pyridine nitrogen or ester carbonyl oxygen, supplemented by strong dipole-dipole interactions.

-

In Polar Aprotic Solvents: Strong dipole-dipole interactions between the solvent and the polar functional groups of the solute will be the dominant favorable interaction.

-

In Nonpolar Solvents: Only weak van der Waals forces can be established between the solute and solvent, which are generally insufficient to overcome the stronger solute-solute interactions (crystal lattice energy) and solvent-solvent interactions.

Safety and Handling Considerations

While a specific Material Safety Data Sheet (MSDS) for this compound was not retrieved, information on structurally related compounds, such as bromomethyl benzoates and picolinates, suggests that appropriate safety precautions should be taken.[6][7][8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and metals.[6]

-

First Aid: In case of contact with eyes or skin, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.[6][7]

Conclusion: A Framework for Understanding and Application

This technical guide provides a comprehensive framework for understanding and evaluating the solubility of this compound. While quantitative data may be sparse, a solid understanding of its molecular structure and the principles of intermolecular forces allows for robust predictions of its solubility behavior. The provided experimental protocol offers a clear and reliable method for researchers to generate the specific solubility data required for their applications. By combining theoretical knowledge with practical experimental validation, scientists and drug development professionals can effectively navigate the solubility challenges associated with this important synthetic intermediate, thereby accelerating their research and development efforts.

References

- Comparison of the polarity of organic solvents. (2022, October 13).

- Polarity of Solvents.

- Polar Protic and Aprotic Solvents - Chemistry LibreTexts. (2023, January 22).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Experiment: Solubility of Organic & Inorganic Compounds.

- Solvents and Polarity - Department of Chemistry : University of Rochester.

- Experiment 1. Solubility of Organic Compounds. Scribd.

- Methyl picolinate 2459-07-6 wiki - Guidechem.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- How do you distinguish the polarity of organic solvent? (2014, October 15). ResearchGate.

- Methyl 4-bromo-5-methylpicolinate. PubChem.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- methyl 4-bromopicolinate AldrichCPR - Sigma-Aldrich.

- Methyl 4-bromopicolinate. PubChem.

- SAFETY DATA SHEET. (2024, March 25).

- Methyl picolinate | Biochemical Reagent - MedchemExpress.com.

- Material Safety Data Sheet - Pi Chemicals.

- Methyl picolinate | TargetMol.

- SAFETY DATA SHEET. (2009, September 22).

- From dimers to the solid-state: Distributed intermolecular force-fields for pyridine. (2017). The Journal of Chemical Physics, 147(16), 161722.

- Methyl Picolinate - ChemBK. (2024, April 10).

- Methyl picolinate | 2459-07-6 - ChemicalBook. (2025, February 12).

- SAFETY DATA SHEET. (2025, April 22).

- Methyl 4-bromo-6-(bromomethyl)picolinate hydrochloride|BLD Pharm.

- From dimers to the solid-state: Distributed intermolecular force-fields for pyridine. (2017). The Journal of Chemical Physics, 147(16), 161722.

- From dimers to the solid-state: Distributed intermolecular force-fields for pyridine. (2017, August 28). The Journal of Chemical Physics.

- 317335-16-3|this compound|BLD Pharm.

- From dimers to the solid-state: Distributed intermolecular force-fields for pyridine. The Journal of Chemical Physics, 147(16).

- Methyl 6-(bromomethyl)picolinate - ChemBK.

- INTERMOLECULAR FORCES IN ASSOCIATION OF PURINES WITH POLYBENZENOID HYDROCARBONS. PubMed.

- Methyl 6-(bromomethyl)picolinate - MySkinRecipes.

Sources

Spectroscopic Characterization of Methyl 4-(bromomethyl)picolinate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic profile of Methyl 4-(bromomethyl)picolinate, a key heterocyclic building block in pharmaceutical and materials science research. The unique arrangement of its ester, bromomethyl, and pyridine functionalities necessitates a multi-faceted analytical approach for unambiguous structural confirmation. This document outlines the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounded in established principles and data from analogous structures. It is designed to serve as a practical reference for researchers engaged in the synthesis and application of pyridine derivatives.

Molecular Structure and Analytical Workflow

This compound (C₈H₈BrNO₂) is a pyridine derivative with a methyl ester at the C2 position and a bromomethyl group at the C4 position. Understanding its spectroscopic signature is paramount for confirming its identity and purity.

Caption: Molecular Structure of this compound.

A typical workflow for the structural elucidation of a synthesized batch of this compound involves a synergistic use of multiple spectroscopic techniques.

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in an organic molecule.[1] For this compound, both ¹H and ¹³C NMR are essential.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Data Acquisition: Record spectra on a 400 MHz or higher field NMR spectrometer.

-

Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum for interpretation.[2]

¹H NMR Spectroscopy: Predicted Data

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.65 | Doublet (d) | 1H | H-6 | The proton adjacent to the electronegative nitrogen atom is significantly deshielded. |

| ~7.85 | Singlet (s) or fine Doublet (d) | 1H | H-3 | Aromatic proton on the pyridine ring. |

| ~7.50 | Doublet (d) | 1H | H-5 | Aromatic proton on the pyridine ring, coupled to H-6. |

| ~4.55 | Singlet (s) | 2H | -CH₂Br | Protons on the carbon adjacent to the electron-withdrawing bromine atom and the pyridine ring. |

| ~3.95 | Singlet (s) | 3H | -OCH₃ | Protons of the methyl ester group. |

Interpretation of ¹H NMR Spectrum: The spectrum is expected to show three distinct signals in the aromatic region, characteristic of a substituted pyridine ring. The proton at the C-6 position will be the most downfield due to the anisotropic effect and electron-withdrawing nature of the adjacent nitrogen. The bromomethyl (-CH₂Br) protons will appear as a sharp singlet around 4.55 ppm, a typical region for such groups. The methyl ester (-OCH₃) protons will also be a singlet, found further upfield around 3.95 ppm.

¹³C NMR Spectroscopy: Predicted Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.